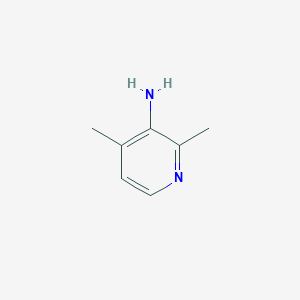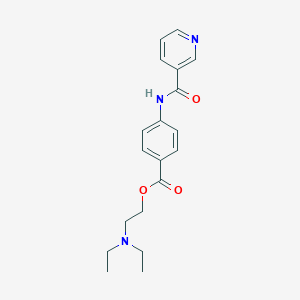
Phenethyl butyrate
Overview
Description
Phenethyl butyrate, also known as butanoic acid, 2-phenylethyl ester, is an organic compound with the molecular formula C₁₂H₁₆O₂. It is a colorless to pale yellow liquid with a pleasant, fruity aroma. This compound is commonly used in the flavor and fragrance industry due to its sweet, floral scent reminiscent of honey and roses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethyl butyrate is typically synthesized through an esterification reaction between butanoic acid and phenethyl alcohol. The reaction is catalyzed by an acid, such as concentrated sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction is as follows:
Butanoic acid+Phenethyl alcohol→Phenethyl butyrate+Water
The reaction mixture is heated to facilitate the esterification process, and the water produced is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the use of large reactors and continuous removal of water to ensure high yields. The product is then purified through distillation to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Phenethyl butyrate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to butanoic acid and phenethyl alcohol.
Oxidation: this compound can be oxidized to produce phenylacetic acid and butyric acid.
Reduction: Reduction of this compound can yield phenethyl alcohol and butanol.
Substitution: The ester group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: Butanoic acid and phenethyl alcohol.
Oxidation: Phenylacetic acid and butyric acid.
Reduction: Phenethyl alcohol and butanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Phenethyl butyrate has several scientific research applications across various fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Widely used in the flavor and fragrance industry to impart fruity and floral notes to products
Mechanism of Action
The mechanism of action of phenethyl butyrate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through the modulation of signaling pathways and enzyme activities. For example, this compound may inhibit histone deacetylases, leading to changes in gene expression and cellular functions .
Comparison with Similar Compounds
Phenethyl butyrate can be compared with other similar compounds, such as:
Phenethyl acetate: Similar fruity and floral aroma but with a slightly different ester group.
Phenethyl propionate: Another ester with a similar structure but different chain length, resulting in a distinct scent profile.
Phenethyl isobutyrate: Similar structure but with a branched chain, leading to different olfactory properties
This compound is unique due to its specific ester group and chain length, which contribute to its characteristic aroma and chemical properties.
Properties
IUPAC Name |
2-phenylethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNDDSQUKATKNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047604 | |
| Record name | 2-Phenylethyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; warm, floral and fruity odour | |
| Record name | Phenethyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
238.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Phenylethyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |
| Record name | 2-Phenylethyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Phenethyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.991-0.994 | |
| Record name | Phenethyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
103-52-6 | |
| Record name | 2-Phenylethyl butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenethyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Phenylethyl butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenethyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.836 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETHYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02E08ZN98R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Phenylethyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of phenethyl butyrate in scientific research?
A1: this compound is primarily investigated for its potent attractant properties for the Japanese beetle (Popillia japonica). [, , , ] This has led to its inclusion in pest control strategies, particularly in the development of effective lures for monitoring and managing Japanese beetle populations.
Q2: How does this compound compare to other attractants for the Japanese beetle?
A2: Studies have shown that this compound, particularly when combined with eugenol, demonstrates superior attractiveness compared to other lures, including those containing methyl cyclohexanepropionate, anethole, or geraniol. [, , , ] Notably, phenethyl propionate, a structural analogue, has shown even greater potency and longevity as a Japanese beetle attractant. []
Q3: Are there any concerns regarding the use of this compound-based lures for Japanese beetles?
A3: Research indicates that lures containing anethole or geraniol might pose a greater risk to bumblebees (Bombus spp.) and honeybees (Apis mellifera) compared to those utilizing this compound. [] This highlights the importance of careful lure selection to minimize non-target impacts on beneficial insects.
Q4: Beyond pest control, are there other applications of this compound?
A4: this compound is recognized as a flavor and fragrance compound, contributing to the aroma profile of various products. For instance, it is found in Wuyi rock teas, imparting floral and fruity notes. [] Additionally, it is used in the formulation of honey flavorings for beverages. []
Q5: What is known about the stability of this compound?
A5: A study investigating the stability of Burkholderia cepacia lipase immobilized on a hybrid matrix of poly(vinyl alcohol) and hypromellose found that the biocatalyst exhibited greater stability in nonpolar solvents like cyclohexane compared to polar solvents like acetone. [] This suggests that this compound, being relatively nonpolar, might exhibit better stability in similar nonpolar environments.
Q6: Has the biocatalytic synthesis of this compound been explored?
A6: Yes, immobilized Burkholderia cepacia lipase has been successfully employed for the synthesis of this compound using phenethyl alcohol and vinyl butyrate as substrates. [] This enzymatic approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.
Q7: Are there any studies on the molecular properties of this compound?
A7: Research on the dielectric properties of esters, including this compound, has provided insights into its molecular configuration and internal rotation dynamics. [] This type of study helps in understanding the physical and chemical behavior of the molecule.
Q8: Is there any information available on the safety of this compound?
A8: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. [] While specific details of the assessment are not provided in the abstracts, such evaluations are crucial for understanding the potential risks associated with the use of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one](/img/structure/B86137.png)





